

Troubleshooting low conversion rates in Knorr pyrazole synthesis

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Compound of Interest

Compound Name: 1-Acetyl-1H-pyrazol-3(2H)-one

Cat. No.: B1400793

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Technical Support Center: Knorr Pyrazole Synthesis

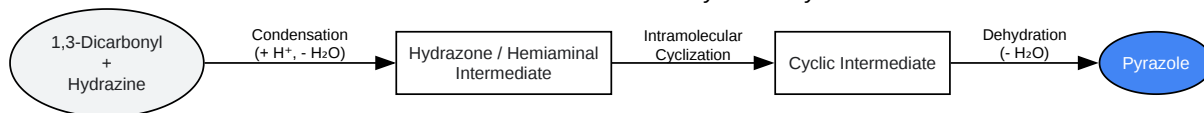
Welcome to the technical support center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during this foundational heterocyclic synthesis. As Senior Application Scientists, we provide insights grounded in mechanistic principles and field-tested experience.

Fundamentals: The Knorr Pyrazole Synthesis

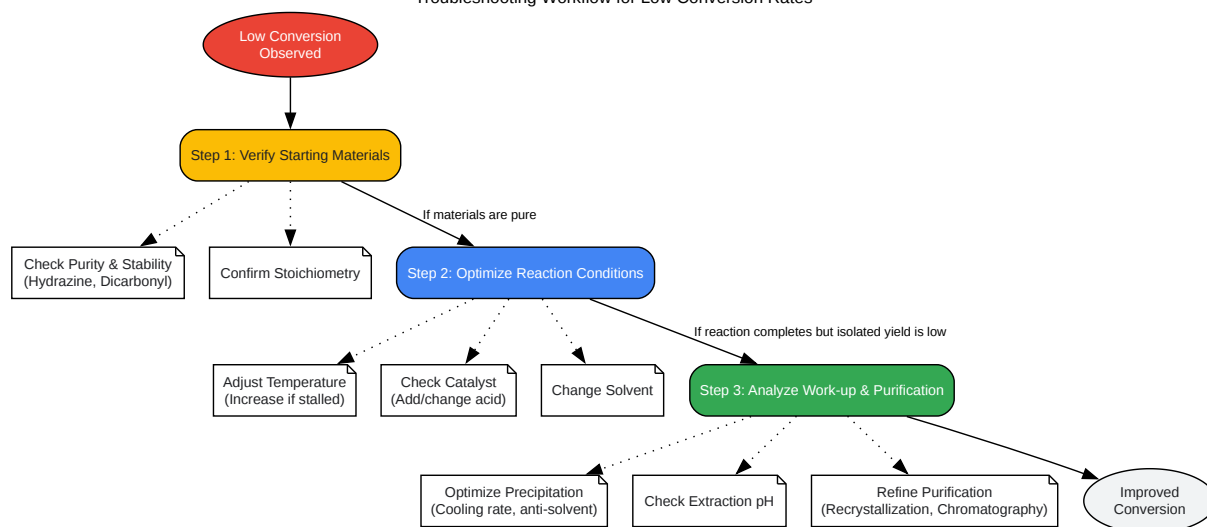
First reported by Ludwig Knorr in 1883, this reaction is a cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound to form a pyrazole.^{[1][2]} The reaction is robust and widely used due to the prevalence of the pyrazole scaffold in pharmaceuticals like Celecoxib and Antipyrine.^[3]

The mechanism is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.^{[1][4][5]}

General Mechanism of the Knorr Pyrazole Synthesis



Troubleshooting Workflow for Low Conversion Rates



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